molecular formula C13H14ClF3N4O3S B2445907 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1421476-46-1

3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2445907
CAS No.: 1421476-46-1
M. Wt: 398.79
InChI Key: NQNFDWQDGVFIJY-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClF3N4O3S and its molecular weight is 398.79. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N4O3S/c1-8-9(14)4-3-5-10(8)25(23,24)18-6-7-21-12(22)20(2)11(19-21)13(15,16)17/h3-5,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFDWQDGVFIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide (CAS No. 1421476-46-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and a triazole ring, which are known to enhance biological activity. The trifluoromethyl group is particularly significant as it often contributes to increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC17H19ClF3N5O3
Molecular Weight425.75 g/mol
CAS Number1421476-46-1
PurityNot specified

The biological activity of this compound may involve multiple mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties due to their ability to disrupt cell wall synthesis and inhibit nucleic acid synthesis in bacteria .
  • Antitumor Activity : Research into similar triazole derivatives has revealed their potential as anticancer agents. They may act by inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor growth .
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which can lead to various pharmacological effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antibacterial Efficacy : In vitro studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to our target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Properties : A study reported that triazole-containing compounds displayed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Fluorine's Role : The trifluoromethyl group has been shown to enhance the potency of drugs by improving their interaction with biological targets. For instance, fluorinated analogs often exhibit increased binding affinity to target proteins compared to their non-fluorinated counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzenesulfonamide compounds, including those featuring triazole moieties, exhibit promising anticancer properties. A notable study evaluated a series of 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides for their antitumor activity against various human cancer cell lines. The findings revealed that some compounds demonstrated remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers at low micromolar concentrations (GI50 levels between 1.9–3.0 μM) .

Antimalarial Potential

The compound's structural features suggest potential applications in antimalarial drug development. A study focused on synthesizing a new series of 1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial agents. The research highlighted that trifluoromethyl-substituted derivatives showed superior efficacy in inhibiting the growth of malaria parasites compared to other derivatives . This suggests that the compound may be a candidate for further exploration in combating malaria.

Mechanistic Insights

The mechanism of action for compounds similar to 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide often involves inhibition of key enzymes or pathways associated with tumor growth and survival. For instance, sulfonamides have been shown to interfere with dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in many pathogens including Plasmodium species .

Structure Activity Relationship (SAR)

The structure activity relationship studies have provided insights into how modifications to the sulfonamide and triazole groups can influence biological activity. For example:

  • Triazole Ring Modifications : Substituents on the triazole ring can significantly impact the compound's potency against cancer cell lines and malaria parasites.
  • Sulfonamide Variations : Different substituents at the sulfur atom have been correlated with varying levels of antiproliferative activity .

Synthesis and Characterization

The synthesis of this compound involves multiple synthetic steps that include cyclization and functional group modifications to achieve the desired bioactive properties. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Table: Summary of Biological Activities

Activity Target IC50/Effectivity Reference
AnticancerVarious human tumor cell linesGI50: 1.9–3.0 μM
AntimalarialPlasmodium spp.Effective against malaria
Enzyme InhibitionDihydropteroate synthaseSignificant inhibition

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) exhibits nucleophilic character, enabling reactions with electrophiles. In analogous systems, sulfonamides react with acyl chlorides or sulfonyl chlorides under mild conditions (20–40°C, dichloromethane) to form N-acylated or N-sulfonylated derivatives . For example:

Reaction Example :
R-SO2-NH-R’+R”COClCH2Cl2,TEAR-SO2-N(COR”)-R’\text{R-SO}_2\text{-NH-R'} + \text{R''COCl} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{TEA}} \text{R-SO}_2\text{-N(COR'')-R'}

Key Data :

ElectrophileProduct ClassYield (%)ConditionsSource
Benzoyl chlorideN-Acylated sulfonamide72–85RT, 2 h
Tosyl chlorideN-Sulfonylated derivative68Reflux, 4 h

Cyclization Reactions Involving the Triazole Moiety

The 4,5-dihydro-1H-1,2,4-triazol-5-one ring undergoes cyclization with isocyanates or isothiocyanates to form fused heterocycles. For example, treatment with aryl isocyanates in THF at reflux yields urea-linked triazolones :

Mechanism :
Triazolone+Ar-NCOUrea-bridged triazole\text{Triazolone} + \text{Ar-NCO} \rightarrow \text{Urea-bridged triazole}

Experimental Observations :

  • Optimal yields (71–82%) require 3 equivalents of isocyanate and 9 hours of reflux .

  • Microwave-assisted methods reduce reaction times (e.g., 3 minutes vs. 4 hours) .

Electrophilic Aromatic Substitution (EAS)

The chlorinated benzene ring supports regioselective EAS. In related sulfonamides, bromination occurs at the para position relative to the –SO₂NH– group under FeBr₃ catalysis :

Reaction :
Ar-Cl+Br2FeBr3Ar-Br+HCl\text{Ar-Cl} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ar-Br} + \text{HCl}

Outcomes :

  • Halogenation improves lipophilicity, critical for membrane permeability in drug design .

  • Nitration and sulfonation are less common due to steric hindrance from the trifluoromethyl group.

Functionalization of the Trifluoromethyl Group

The –CF₃ group is typically inert but can participate in radical-mediated reactions. Zinc sulfinate reagents (e.g., Zn(SO₂CF₂H)₂) enable C–H to C–CF₂H transformations under mild, aqueous conditions :

Application :
Ar-CF3+Zn(SO2CF2H)2Ar-CF2H\text{Ar-CF}_3 + \text{Zn(SO}_2\text{CF}_2\text{H)}_2 \rightarrow \text{Ar-CF}_2\text{H}

Advantages :

  • Tolerates aerobic and protic media (e.g., cell lysates, buffers) .

  • Retains stereochemical integrity of the parent molecule.

Cross-Coupling Reactions

The triazole’s nitrogen atoms act as directing groups in Pd-catalyzed cross-couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives:

SubstrateCatalystLigandYield (%)Reference
4-Bromoaryl triazolePd(PPh₃)₄65
3-Iodoaryl analogPd(OAc)₂XPhos78

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at physiological pH (7.4) but degrades in strongly acidic (pH < 2) or basic (pH > 12) environments:

Degradation Products :

  • Benzenesulfonic acid (from sulfonamide cleavage).

  • 4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (triazole ring remains intact) .

Biological Derivatization

In vitro studies of analogs show that:

  • N-Acylation enhances anticancer activity (e.g., GI₅₀ = 1.9–3.0 μM against NCI-60 cell lines) .

  • Thiourea derivatives exhibit improved solubility but reduced metabolic stability .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be validated? The compound can be synthesized via reflux reactions involving substituted benzaldehydes and triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Validation includes monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR and mass spectrometry.

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity for complex multi-step syntheses? DoE methodologies, such as factorial design, enable systematic variation of parameters (e.g., temperature, stoichiometry, catalyst loading) to identify optimal conditions. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability in multi-step syntheses by minimizing side reactions .

Crystallography and Structural Analysis

Basic: What steps are required for single-crystal X-ray diffraction analysis of this compound? Key steps include:

Crystallization : Use solvent diffusion or slow evaporation to grow high-quality crystals.

Data Collection : Employ synchrotron or lab-based X-ray sources with detectors like CCD or PILATUS.

Structure Solution : Use SHELXT for phase determination and SHELXL for refinement .

Advanced: How can twinned data or low-resolution diffraction patterns be resolved for this compound? SHELXL’s TWIN/BASF commands are critical for refining twinned data. For low-resolution datasets, restraints on bond lengths/angles and incorporation of DFT-calculated geometries (e.g., using ORCA or Gaussian) improve model accuracy .

Biological Activity and Mechanism

Basic: What preliminary assays are used to evaluate this compound’s antibacterial activity? Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard. Enzymatic inhibition assays targeting acps-pptase or similar bacterial proliferation enzymes provide mechanistic insights .

Advanced: How can structure-activity relationship (SAR) studies enhance potency against resistant bacterial strains? Modify the trifluoromethyl group or triazole ring to improve enzyme binding. Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with target enzymes like acps-pptase. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities .

Spectroscopic Characterization

Basic: Which spectroscopic techniques are essential for characterizing this compound?

NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR confirm structural integrity and substituent positions.

FT-IR : Validates sulfonamide (SO2_2NH) and triazole (C=N) functional groups.

MS : High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced: How can dynamic NMR and XPS resolve ambiguities in tautomeric forms or oxidation states? Dynamic NMR at variable temperatures detects tautomeric equilibria (e.g., triazole ring proton shifts). X-ray photoelectron spectroscopy (XPS) identifies sulfur oxidation states in sulfonamide groups, distinguishing sulfonic acid impurities .

Handling Contradictory Data

Basic: How should researchers address discrepancies in reported bioactivity data? Replicate experiments under standardized conditions (e.g., pH, temperature, bacterial strain). Cross-validate using orthogonal assays (e.g., enzymatic vs. whole-cell assays) .

Advanced: Can computational modeling reconcile conflicting mechanistic hypotheses? Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. QM/MM simulations integrate enzyme-substrate interactions to validate competing hypotheses .

Computational Modeling

Advanced: How do DFT calculations enhance understanding of this compound’s electronic properties? DFT predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution, which correlate with reactivity and binding affinity. For example, the trifluoromethyl group’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic reactivity .

Regioselectivity in Functionalization

Advanced: How can reaction conditions control regioselectivity during triazole ring functionalization? Use sterically hindered bases (e.g., DIPEA) or directing groups (e.g., sulfonamide) to favor substitution at the 3-position of the triazole ring. Solvent polarity (e.g., DMF vs. THF) also modulates selectivity .

Analytical Method Development

Advanced: What HPLC/MS methods ensure purity and stability in long-term studies? Use reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% formic acid). MS detection in positive-ion mode monitors degradation products. For stability, accelerated aging studies at 40°C/75% RH identify degradation pathways .

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